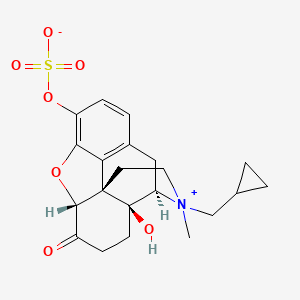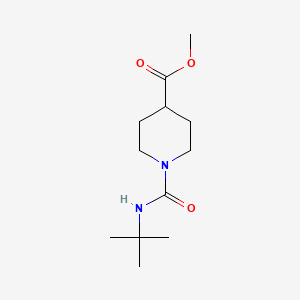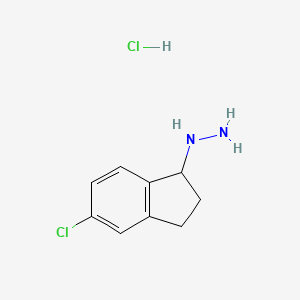
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clevidipine intermediate is a crucial compound in the synthesis of clevidipine, a third-generation dihydropyridine calcium channel blocker. Clevidipine is primarily used for the rapid reduction of blood pressure in acute hypertensive crises and during perioperative blood pressure control . The intermediate plays a vital role in the production of clevidipine, ensuring its efficacy and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clevidipine intermediate involves multiple steps, starting with the reaction of 1,4-dihydro-2,6-dimethyl-4-(2’,3’-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid with appropriate reagents . The reaction is typically carried out under reflux conditions at elevated temperatures, often using solvents like isopropanol . The intermediate is then purified through various chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of clevidipine intermediate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and stability of the intermediate throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Clevidipine intermediate undergoes several types of chemical reactions, including:
Oxidation: The intermediate can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the intermediate into different reduced forms.
Substitution: The intermediate can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of clevidipine intermediate, which are further processed to produce the final active pharmaceutical ingredient, clevidipine .
Applications De Recherche Scientifique
Clevidipine intermediate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of clevidipine and other related compounds.
Biology: Studied for its interactions with biological systems and its role in modulating calcium channels.
Medicine: Essential in the development of clevidipine, which is used to manage acute hypertension and perioperative blood pressure control
Mécanisme D'action
Clevidipine intermediate, once converted to clevidipine, exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells and subsequent vasodilation. The primary molecular target is the voltage-dependent L-type calcium channel subunit alpha-1F . This action results in a rapid reduction of arterial blood pressure without significantly affecting venous capacitance vessels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Nifedipine: A first-generation dihydropyridine calcium channel blocker used for chronic hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for chronic hypertension and angina.
Uniqueness of Clevidipine Intermediate
Clevidipine intermediate is unique due to its role in producing clevidipine, which has an ultra-short half-life and rapid onset of action. Unlike other calcium channel blockers, clevidipine is rapidly metabolized by esterases in the blood, making it suitable for acute and perioperative blood pressure management .
Propriétés
Formule moléculaire |
C16H15Cl2NO4 |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
(4S)-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)/t13-/m0/s1 |
Clé InChI |
LHAOQTPGTBGTIG-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)

